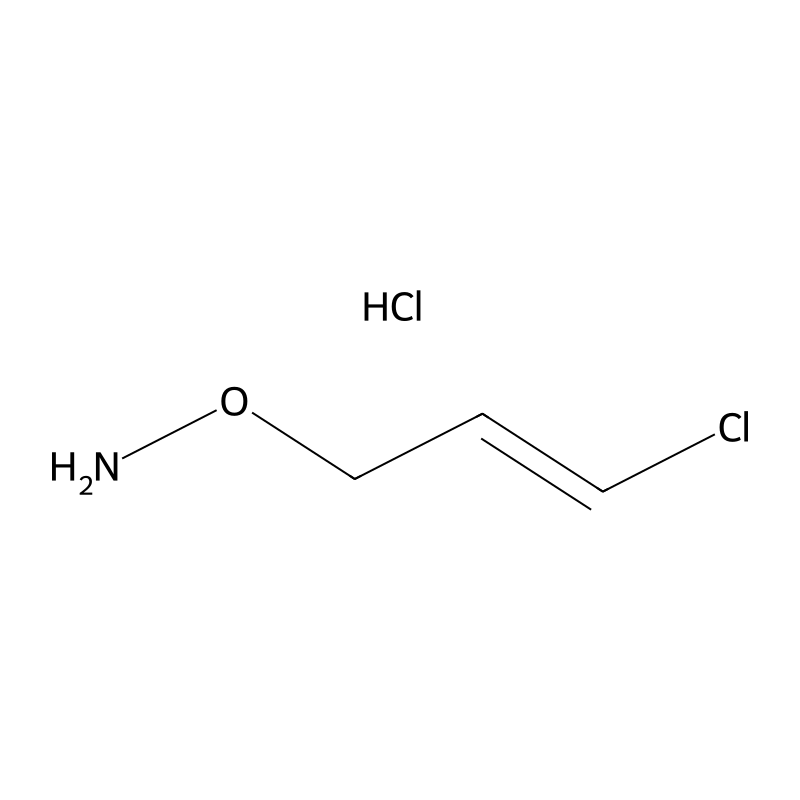(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Substance Information
: This substance is listed in the ECHA Substance Information database. The EC Number is the numerical identifier for substances in the EC Inventory . The CAS number is the substance numerical identifier assigned by the Chemical Abstracts Service . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Safety Data Sheet
The MSDS provides information about the hazards of a material and safety precautions for handling, storing, and transporting the material .
Gene Ontology Term
: There is a Gene Ontology term related to 3-chloroallyl aldehyde dehydrogenase activity . This term describes the catalysis of the reaction: 3-chloroallyl aldehyde + H2O = 2 H+ + 2 e
Molecular Structure Analysis
The key feature of (E)-O-CAH HCl is the combination of functional groups:
- Hydroxyl amine (HONH2): This group can participate in condensation reactions and form oximes or act as a reducing agent [].
- (E)-3-Chloroallyl group (CH2=CH-CH(Cl)): The presence of the double bond with a specific (E) configuration and the chlorine atom introduces potential for nucleophilic addition and substitution reactions, respectively [].
- Hydrochloride salt (HCl): This ionic component contributes to the solubility and potential reactivity of the molecule [].
Chemical Reactions Analysis
- Nucleophilic addition: The double bond in the chloroallyl group could be susceptible to attack by nucleophiles, leading to the formation of new C-C or C-N bonds [].
- Oxime formation: The hydroxyl amine group can react with carbonyl compounds (aldehydes or ketones) to form oximes [].
- Substitution reactions: The chlorine atom might be susceptible to substitution by other nucleophiles depending on reaction conditions [].
The reactivity of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is primarily attributed to the hydroxylamine functional group, which can participate in nucleophilic substitution reactions. For instance, it can react with carbonyl compounds to form oximes. Additionally, the presence of the chloro group allows for further substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also undergo dehydration to yield nitriles or amines under appropriate conditions .
Research indicates that (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride exhibits notable biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against certain bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial or antifungal agent. Furthermore, its structural similarity to other bioactive compounds may imply additional therapeutic properties that warrant further investigation .
The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the reaction of chloroallyl derivatives with hydroxylamine under controlled conditions. One common method includes the use of ketoximes as starting materials, which can be converted into the desired hydroxylamine derivative through a series of chemical transformations involving chlorination and subsequent hydrolysis . The reaction conditions are critical for optimizing yield and purity.
The applications of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride span various fields:
- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new drugs targeting bacterial and fungal infections.
- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Research: The compound is utilized in laboratory settings for studying reaction mechanisms involving hydroxylamines and their derivatives .
Interaction studies involving (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may form adducts with certain amino acids, potentially influencing enzyme activity or gene expression. These interactions are crucial for understanding the compound's mechanism of action and its potential side effects when used therapeutically .
Several compounds share structural similarities with (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, including:
- Hydroxylamine: A simpler analog without the chloroallyl group; primarily used in organic synthesis.
- (E)-O-(2-Chloroprop-2-enyl)hydroxylamine: Similar structure but with a different alkene substituent; exhibits distinct reactivity patterns.
- (E)-O-(3-Bromoprop-2-enyl)hydroxylamine: Contains a bromine atom instead of chlorine; may show different biological activities due to halogen substitution.
Comparison TableCompound Name Structure Type Unique Features (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride Hydroxylamine Derivative Antimicrobial activity; versatile synthetic intermediate Hydroxylamine Simple Hydroxylamine Basic structure; used mainly in organic synthesis (E)-O-(2-Chloroprop-2-enyl)hydroxylamine Chloroalkene Derivative Different alkene substituent; varied reactivity (E)-O-(3-Bromoprop-2-enyl)hydroxylamine Brominated Analog Potentially different biological activities
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | Hydroxylamine Derivative | Antimicrobial activity; versatile synthetic intermediate |
| Hydroxylamine | Simple Hydroxylamine | Basic structure; used mainly in organic synthesis |
| (E)-O-(2-Chloroprop-2-enyl)hydroxylamine | Chloroalkene Derivative | Different alkene substituent; varied reactivity |
| (E)-O-(3-Bromoprop-2-enyl)hydroxylamine | Brominated Analog | Potentially different biological activities |
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride stands out due to its unique combination of properties that allow for diverse applications in both research and industry. Its specific reactivity profile and biological activity make it a valuable compound for further study in medicinal chemistry and synthetic applications.
Other CAS
82244-86-8
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








